B1578092 Beta-defensin 102

Beta-defensin 102

Cat. No.: B1578092
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 102 (hBD-2), encoded by the DEFB4A/DEFB102 gene, is a small cationic antimicrobial peptide (AMP) belonging to the beta-defensin family. It is primarily expressed in epithelial tissues, such as the skin, respiratory tract, and gastrointestinal tract, and plays a critical role in innate immunity by directly neutralizing pathogens and modulating immune responses . Structurally, hBD-2 contains six conserved cysteine residues forming three disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6), a hallmark of beta-defensins . Its amino acid sequence (DPVTCLKSGAICHPVFCPRRYKQIGTCGLPGTKCCKKP) enables selective antimicrobial activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and fungi . Additionally, hBD-2 acts as a chemoattractant for dendritic cells and memory T cells, bridging innate and adaptive immunity .

Properties

bioactivity

Antimicrobial

sequence

LSGRVLFPLSCIGSSGFCFPFRCPHNREEIGRCFFPIQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Beta-Defensins

Structural and Genomic Features

Beta-defensins share a conserved scaffold but exhibit variability in sequence and function. Key comparisons include:

Table 1. Structural and Genomic Comparison of Selected Beta-Defensins
Beta-Defensin Gene Symbol Chromosomal Location Molecular Weight (kDa) Key Structural Features
hBD-2 DEFB4A/DEFB102 8p23.1 ~4.3 Six cysteines, disulfide bonds 1–5, 2–4, 3–6
hBD-4 DEFB104A 8p23.1 6.0 Extended C-terminal region; chemoattractant properties
hBD-3 DEFB103 8p23.1 ~5.2 Broad-spectrum activity; salt-resistant
hBD-1 DEFB1 8p23.1 ~4.0 Constitutive expression; less inducible

Genomic Context: The DEFB4/DEFB103/DEFB104 gene cluster on 8p23.1 exhibits extensive copy number variation (CNV), ranging from 2–12 copies per diploid genome. This CNV directly correlates with mRNA expression levels for hBD-2 (DEFB4A) and hBD-4 (DEFB104A) .

Functional and Antimicrobial Activity

Beta-defensins differ in pathogen specificity and regulatory mechanisms:

Table 2. Functional Comparison of Beta-Defensins
Beta-Defensin Key Pathogen Targets Immune Modulation Expression Regulation
hBD-2 P. aeruginosa, S. aureus Attracts dendritic cells Induced by inflammation (e.g., TNF-α, IL-1β)
hBD-4 Undefined (broad-spectrum) Chemoattracts T cells Low baseline expression; induced by pathogens
hBD-3 Multidrug-resistant S. aureus, Candida Enhances TLR signaling Induced by bacterial lipoproteins
hBD-1 Commensal microbes Maintains mucosal homeostasis Constitutive; suppressed in hypoxia

Mechanistic Insights :

  • hBD-2 and hBD-3 disrupt microbial membranes via electrostatic interactions, but hBD-3 retains activity in high-salt environments, unlike hBD-2 .

Clinical and Genetic Associations

  • CNV and Disease Links :
    • DEFB4/DEFB103/DEFB104 CNV was initially associated with COPD (OR = 1.4, p = 0.039), but replication studies failed to confirm this .
    • CNV measurement methodologies (e.g., Paralogue Ratio Test vs. QPCR) impact accuracy; PRT minimizes false associations caused by sequence polymorphisms .
  • Therapeutic Potential: hBD-2’s role in combating P. aeruginosa infections highlights its relevance in cystic fibrosis research . hBD-3’s efficacy against drug-resistant pathogens positions it as a template for novel antimicrobial agents .

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